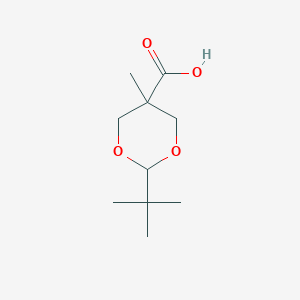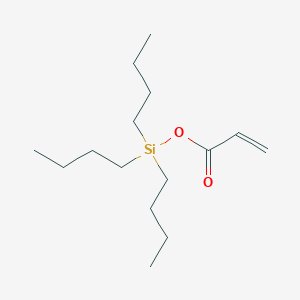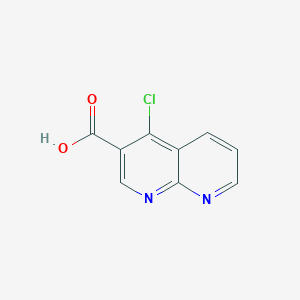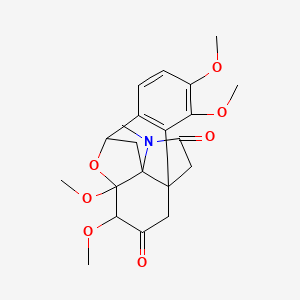
7-tert-butyl-8aH-acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-butyl-8aH-acridin-9-one is a derivative of acridin-9(10H)-one, a compound known for its unique physical and chemical properties. Acridine derivatives, including this compound, are characterized by their nitrogen-containing heterocyclic structure, which imparts a range of biological activities and industrial applications .
Preparation Methods
The synthesis of 7-tert-butyl-8aH-acridin-9-one typically involves the reaction of acridin-9(10H)-one with tert-butyl halides in the presence of a base such as sodium hydroxide (NaOH) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction is carried out in a solvent such as 2-butanone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-tert-butyl-8aH-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the formation of reduced acridine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace the halogen atoms
Scientific Research Applications
7-tert-butyl-8aH-acridin-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to intercalate with DNA.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties
Mechanism of Action
The mechanism of action of 7-tert-butyl-8aH-acridin-9-one involves its interaction with molecular targets such as DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication and transcription processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
7-tert-butyl-8aH-acridin-9-one can be compared with other acridine derivatives such as:
Acridin-9(10H)-one: The parent compound, known for its fluorescence properties and use in OLEDs.
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A novel TADF compound designed for high luminescence efficiency.
3,6-DCz-AD: A deep-blue TADF emitter with high color purity and efficiency.
The uniqueness of this compound lies in its tert-butyl group, which enhances its stability and fluorescence properties, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
7-tert-butyl-8aH-acridin-9-one |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-10,13H,1-3H3 |
InChI Key |
PKVABYNSBVNVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2C(=NC3=CC=CC=C3C2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)


![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)
![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)


![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)

![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)


